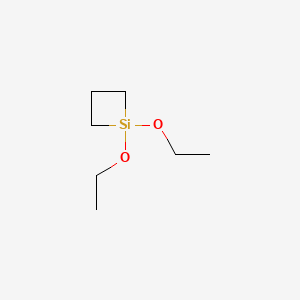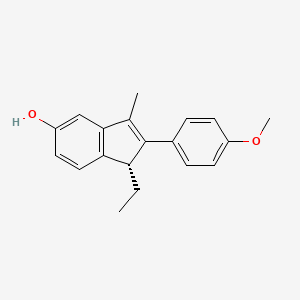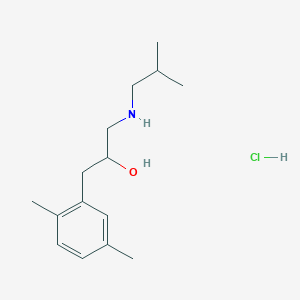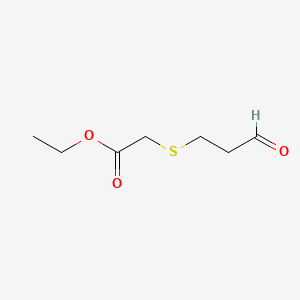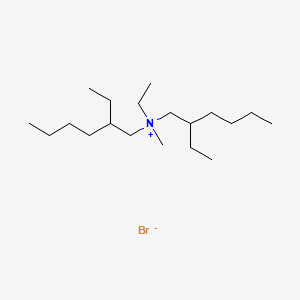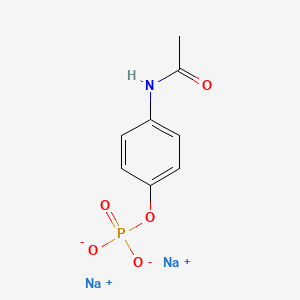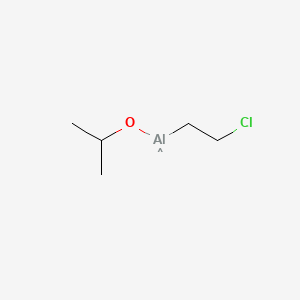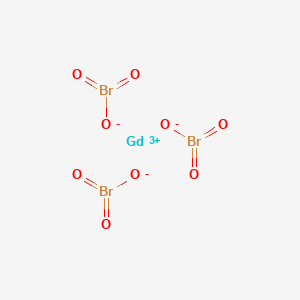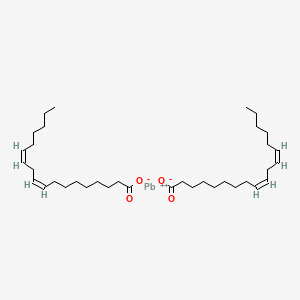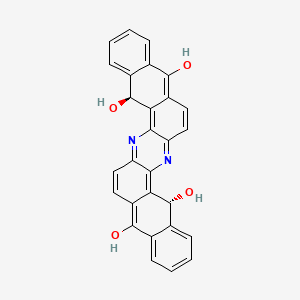
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. This particular compound features a nitrile group (-CN) attached to the third position of the pyridine ring and a 4-acetylphenoxy group attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the 4-Acetylphenoxy Group: The 4-acetylphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an acetylating agent in the presence of a base.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile: Lacks the 4-acetylphenoxy group, making it less complex and potentially less versatile in certain applications.
6-(4-Acetylphenoxy)pyridine: Similar structure but without the nitrile group, which may affect its reactivity and biological activity.
Uniqueness
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is unique due to the presence of both the nitrile and 4-acetylphenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
99902-71-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-(4-acetylphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N2O2/c1-10(17)12-3-5-13(6-4-12)18-14-7-2-11(8-15)9-16-14/h2-7,9H,1H3 |
InChI Key |
FZBSLZXPXHUBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



